1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol; oxalic acid

Description

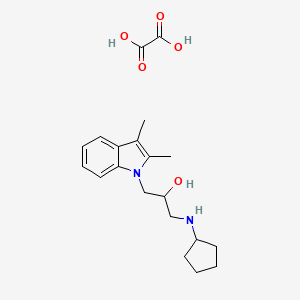

1-(Cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol (hereafter referred to as Compound A) is an indole-derived amino alcohol complexed with oxalic acid. Its structure combines a 2,3-dimethylindole core linked to a propan-2-ol backbone substituted with a cyclopentylamine group. Oxalic acid serves as a counterion, enhancing solubility and stability .

Properties

IUPAC Name |

1-(cyclopentylamino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O.C2H2O4/c1-13-14(2)20(18-10-6-5-9-17(13)18)12-16(21)11-19-15-7-3-4-8-15;3-1(4)2(5)6/h5-6,9-10,15-16,19,21H,3-4,7-8,11-12H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQNQEGTWUTAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CNC3CCCC3)O)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key structural features :

- Indole moiety : The 2,3-dimethyl substitution on the indole ring may influence steric and electronic interactions with biological targets, such as serotonin receptors .

- Oxalic acid: This dicarboxylic acid forms a salt with the basic amino group, optimizing physicochemical properties for research applications .

Comparison with Similar Compounds

The structural and functional uniqueness of Compound A is best understood through comparison with related indole-amino alcohol derivatives. Below is a detailed analysis:

Structural Analogues

Functional and Pharmacological Comparisons

Receptor Binding Profiles

- Compound A : The cyclopentylamine group likely enhances binding to G-protein-coupled receptors (GPCRs) due to its bulky, lipophilic nature. Oxalic acid may stabilize ionic interactions with receptor residues .

- Hydroxyethylamine analogue : Shows moderate serotonin receptor affinity (Ki ~50 nM) but rapid renal clearance due to hydrophilicity .

- Piperazine derivative : Exhibits dual activity at serotonin 5-HT2A and dopamine D2 receptors (Ki <10 nM), making it a candidate for neuropsychiatric drug development .

Metabolic Stability

Solubility and Bioavailability

- Oxalic acid salt: Improves aqueous solubility (e.g., ~5 mg/mL in water) compared to freebase forms, facilitating intravenous administration .

- Piperazine HCl salt : Higher solubility (~10 mg/mL) but may cause irritation due to chloride counterion .

Q & A

Basic Question: What are the key steps in synthesizing 1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol, and how does oxalic acid contribute to its stabilization?

Answer:

The synthesis typically involves:

Indole functionalization : Alkylation of 2,3-dimethylindole using a propan-2-ol derivative to introduce the hydroxypropyl side chain.

Amination : Reaction with cyclopentylamine under nucleophilic substitution conditions, often requiring a base like K₂CO₃ to deprotonate intermediates.

Salt formation : Addition of oxalic acid to form a stable oxalate salt, improving crystallinity and purification .

Oxalic acid acts as a counterion, enhancing solubility in polar solvents (e.g., ethanol/water mixtures) and stabilizing the compound via hydrogen bonding .

Advanced Question: How can researchers optimize reaction conditions to improve yield during the amination step?

Answer:

Key variables to optimize:

- Temperature : Elevated temperatures (60–80°C) accelerate nucleophilic substitution but may require reflux conditions.

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine reactivity in biphasic systems.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) improve cyclopentylamine solubility, while avoiding protic solvents that may protonate the amine .

Validate optimization via HPLC or GC-MS to monitor intermediate formation and byproduct reduction .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms the indole moiety (δ 7.0–7.5 ppm for aromatic protons) and cyclopentylamino group (δ 1.5–2.5 ppm for cyclopentyl CH₂).

- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch from oxalic acid) and ~1650 cm⁻¹ (C=O from oxalate).

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion (C₁₉H₂₇N₂O·C₂H₂O₄, exact mass 362.3 g/mol for the free base + oxalate) .

Advanced Question: How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., radioligand vs. fluorescence-based binding assays) and control for pH/temperature.

- Protein source : Use recombinant receptors (e.g., HEK293-expressed serotonin receptors) to minimize tissue-specific confounding factors.

- Data normalization : Apply statistical methods (e.g., Z-score transformation) to harmonize results across studies .

Comparative studies with structural analogs (e.g., replacing cyclopentyl with cyclohexyl groups) can isolate steric/electronic effects .

Basic Question: What role does the indole moiety play in the compound’s biological activity?

Answer:

The 2,3-dimethylindole group:

- Mimics tryptophan-derived neurotransmitters, enabling interactions with serotonin (5-HT) receptors.

- The methyl groups at C2/C3 enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

Advanced Question: How can computational modeling predict off-target interactions for this compound?

Answer:

- Docking simulations : Use software like AutoDock Vina to map binding poses against homologous receptors (e.g., dopamine D₂ or adrenergic receptors).

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors from the amino alcohol) for selectivity profiling.

- MD simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories to validate binding .

Basic Question: What purification challenges arise during synthesis, and how are they addressed?

Answer:

- Byproduct removal : Column chromatography (silica gel, eluting with ethyl acetate/hexane) separates unreacted indole derivatives.

- Oxalate crystallization : Recrystallization from hot ethanol/water yields high-purity (>95%) product .

Advanced Question: How does the oxalic acid counterion influence pharmacokinetic properties?

Answer:

- Solubility : Oxalate increases aqueous solubility, enhancing bioavailability in vitro but may reduce passive diffusion across lipid membranes.

- pKa modulation : The acidic oxalate (pKa ~1.3) protonates the amino group at physiological pH, altering tissue distribution.

Compare with other salts (e.g., hydrochloride) using in situ perfusion models to assess absorption differences .

Basic Question: What are the safety considerations for handling this compound?

Answer:

- Toxicity : Limited data; assume acute toxicity (LD₅₀ > 500 mg/kg in rodents) and use PPE (gloves, goggles).

- Storage : Desiccate at 2–8°C to prevent oxalate hydrolysis. Avoid prolonged light exposure due to indole photosensitivity .

Advanced Question: How can researchers design SAR studies to improve metabolic stability?

Answer:

- Isotope labeling : Introduce deuterium at metabolically vulnerable sites (e.g., cyclopentyl CH₂) to slow CYP450 oxidation.

- Prodrug derivatives : Esterify the hydroxy group to enhance stability in plasma, with enzymatic cleavage in target tissues.

Validate using liver microsome assays and LC-MS/MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.